1,2,3-Oxadiazole

Overview

Description

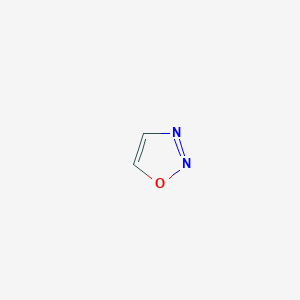

1,2,3-Oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. Among the four oxadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), this compound is the least studied due to its inherent instability. Its ring-opening propensity leads to the formation of substituted diazomethanes, complicating its synthesis and application . In contrast, the other isomers are more stable and widely utilized in pharmaceuticals, materials science, and energetic compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

1,2,3-Oxadiazole derivatives have been studied for their potential as antimicrobial and anticancer agents. Research indicates that these compounds exhibit significant activity against various bacterial strains and cancer cell lines. For instance:

- Antimicrobial Activity : A study demonstrated that certain this compound derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating their potential as new antibacterial agents .

- Anticancer Activity : Compounds containing the this compound moiety have been reported to inhibit the proliferation of cancer cells. For example, some derivatives displayed IC50 values lower than established chemotherapeutics in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Material Science

Applications in Organic Electronics

1,2,3-Oxadiazoles are also explored in the field of materials science, particularly in organic electronics. Their ability to act as electron transport materials makes them suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound derivatives into OLEDs has shown promising results in enhancing light emission efficiency due to their favorable electronic properties .

- Sensors : These compounds can be utilized in the development of sensors for detecting metal ions and other analytes. Their ability to form coordination complexes with metals enhances their sensitivity and selectivity .

Environmental Chemistry

Stability and Transformation Studies

Research has also focused on the environmental stability of 1,2,3-oxadiazoles. Studies indicate that while these compounds are less stable than their isomeric forms (like 1,2,4-oxadiazole), they can undergo transformation processes that may lead to the formation of other hazardous compounds in the environment . Understanding these processes is critical for assessing the ecological impact of oxadiazole derivatives.

Case Study 1: Anticancer Activity

A recent study synthesized a series of this compound derivatives and evaluated their anticancer properties. The most promising compound exhibited an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further drug development .

Case Study 2: Sensor Development

Another research project focused on developing a sensor based on a this compound derivative for detecting heavy metal ions in water. The sensor demonstrated high sensitivity and selectivity towards lead ions with a detection limit in the nanomolar range .

Q & A

Basic Question: What are the primary challenges in synthesizing and stabilizing 1,2,3-oxadiazole in experimental settings?

This compound is inherently unstable compared to its isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole) due to its non-aromatic electronic configuration and strained ring geometry . Quantum mechanical calculations (e.g., ΔG values) reveal its high free energy (21.86 kcal/mol), making it prone to ring-opening reactions, often forming diazo keto tautomers . To mitigate instability, researchers employ low-temperature synthesis, inert atmospheres, and rapid characterization techniques (e.g., NMR, FT-IR) to capture transient intermediates . Substitution with electron-withdrawing groups (EWGs) can marginally stabilize the ring by delocalizing electron density .

Basic Question: How does tautomerism in this compound affect its reactivity and characterization?

The instability of this compound leads to rapid tautomerization into diazo keto forms (e.g., diazoketones), complicating isolation and characterization . This tautomerism alters reactivity, enabling cycloaddition or nucleophilic substitution pathways. For example, diazo keto intermediates can react with alkynes to form pyrazoles . Researchers use time-resolved spectroscopy and computational tools (e.g., DFT) to track tautomeric equilibria and optimize reaction conditions to favor desired products .

Advanced Question: What computational strategies are effective in predicting the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations are critical for modeling this compound’s electronic structure, bond angles, and tautomeric pathways. Key parameters include:

- HOMO-LUMO gaps : Lower gaps correlate with higher reactivity .

- NICS (Nucleus-Independent Chemical Shift) : Measures aromaticity; this compound shows negligible aromaticity, unlike 1,3,4-oxadiazole .

- ΔG of ring-opening : Predicts thermodynamic stability (e.g., ΔG = 21.86 kcal/mol for this compound vs. 0.00 kcal/mol for 1,3,4-oxadiazole) .

These methods guide substituent selection (e.g., EWGs or bulky groups) to enhance stability .

Advanced Question: How can researchers reconcile contradictions between experimental and computational data on this compound stability?

Discrepancies often arise due to:

- Solvent effects : Computational models may neglect solvation, altering tautomer equilibria .

- Kinetic vs. thermodynamic control : Experiments might trap metastable states (e.g., diazo keto forms) not reflected in ground-state calculations .

- Substituent impacts : Computational studies often assume idealized substituents, whereas synthetic impurities (e.g., trace water) accelerate degradation .

To address this, combine ab initio molecular dynamics (AIMD) with real-time spectroscopic monitoring .

Advanced Question: What methodologies are used to design this compound derivatives for energetic materials?

This compound’s high nitrogen content (44.4%) and oxygen balance make it attractive for energetic materials, but its instability limits applications. Strategies include:

- Co-crystallization : Stabilizing via non-covalent interactions (e.g., hydrogen bonds) with nitro groups or ammonium salts .

- Conjugation with stable rings : Fusing with 1,2,5-oxadiazole (furazan) improves thermal stability (e.g., 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole derivatives) .

- Detonation performance : Calculations (e.g., Cheetah, Gaussian) prioritize density (>1.8 g/cm³), detonation velocity (>9000 m/s), and acceptable sensitivity (<10 J impact) .

Advanced Question: How do electronic and steric effects influence the biological activity of this compound derivatives?

Though less stable than 1,3,4-oxadiazole, this compound derivatives can act as prodrugs or transient intermediates. For example:

- Antimicrobial activity : Derivatives with thioether/sulfone moieties exhibit activity against plant-parasitic nematodes via Michael addition or thiol-disulfide exchange .

- Cytotoxicity : Triazole-1,2,3-oxadiazole hybrids target tubulin or DNA topoisomerases, but rapid metabolism limits efficacy .

Structure-activity relationship (SAR) studies use Hammett constants (σ) to correlate substituent electronics (e.g., EWGs enhance electrophilicity) with bioactivity .

Advanced Question: What are the limitations of using this compound as a bioisostere in medicinal chemistry?

Compared to 1,3,4-oxadiazole, this compound is rarely used as a bioisostere due to:

- Instability : Rapid degradation in physiological conditions reduces bioavailability .

- Dipole moment : Its dipole (~5.0 D) disrupts binding to hydrophobic pockets .

- Metabolic susceptibility : Liver enzymes (e.g., CYP450) accelerate ring-opening, generating reactive diazo intermediates .

Researchers mitigate these by replacing the oxygen atom (e.g., 1,2,3-thiadiazole) or using prodrug strategies .

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Isomers

Structural and Stability Differences

Key Insights :

- The instability of this compound limits its applications, whereas 1,3,4-oxadiazole’s stability and favorable dipole moment make it ideal for drug design .

- 1,2,5-Oxadiazole (furazan) is structurally planar and used in High Energy Density Materials (HEDMs) due to its conjugation and thermal stability.

1,3,4-Oxadiazole

- Antimicrobial/Anticancer : Derivatives exhibit potent activity against Mycobacterium tuberculosis and cancer cell lines. Substituents like chlorine enhance antimycobacterial effects.

- Anti-inflammatory : Compounds show COX-2 enzyme inhibition comparable to Diclofenac.

- Drug Design : Lower lipophilicity (log D) compared to 1,2,4-oxadiazole improves metabolic stability and reduces hERG inhibition.

1,2,4-Oxadiazole

- Bioisosteric Properties : Mimics esters and amides, enhancing drug-like properties.

- Energetic Materials: Disubstituted derivatives (e.g., 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole) exhibit high thermal stability.

1,2,5-Oxadiazole

This compound

- Limited applications; instability restricts pharmacological use. Hybrid derivatives (e.g., with triazoles) are emerging but remain underexplored.

Table: Example Compounds and Activities

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : 1,3,4-oxadiazole has ~10x lower log D than 1,2,4-oxadiazole, reducing toxicity risks.

- Solubility : 1,3,4-oxadiazole derivatives exhibit superior aqueous solubility.

- Metabolic Stability : 1,3,4-oxadiazole is metabolically more stable than 1,2,4-isomer.

Hybrid Derivatives and Emerging Trends

Recent studies focus on hybridizing oxadiazoles with other heterocycles to enhance activity:

- 1,3,4-Oxadiazole-1,2,3-triazole hybrids : Show dual anticancer and antimicrobial effects.

- 1,2,4-Oxadiazole-triazole conjugates: Active against lung carcinoma and tuberculosis.

- This compound hybrids: Limited but promising in reducing oxidative stress (e.g., DPPH inhibition).

Challenges :

- This compound’s instability requires innovative stabilization strategies for hybrid synthesis.

- 1,3,4-Oxadiazole remains the most pharmacologically versatile isomer.

Preparation Methods

Conventional Cyclization Strategies for 1,2,3-Oxadiazole

The synthesis of 1,2,3-oxadiazoles typically involves cyclization reactions of precursors such as hydrazides or amidoximes. For example, hydrazine carbodithioate salts cyclize under acidic conditions to form 1,3,4-oxadiazole-2(3H)-thiones . Adapting this approach, 1,2,3-oxadiazoles could theoretically form via intramolecular cyclization of α-hydrazino ketones or esters, though such methods are less documented. In one analogous method, hydrazides reacted with carboxylic acids in phosphorous oxychloride to yield 1,3,4-oxadiazoles , suggesting that substituting hydrazines with hydroxylamine derivatives might redirect reactivity toward this compound formation.

Microwave-Assisted Green Synthesis

Microwave irradiation significantly accelerates cyclization reactions while improving yields. For 1,3,4-oxadiazoles, aryl nitriles and hydroxylamine condensed under microwave irradiation (210 W, 10–15 minutes) to form amidoximes, which subsequently cyclized into oxadiazoles . This solvent-free, energy-efficient protocol could be adapted for 1,2,3-oxadiazoles by employing propargylamines or other alkyne-containing precursors. For instance, Jaiprakash N. Sangshetti demonstrated that microwave irradiation reduced reaction times from 10 hours to 15 minutes for 1,3,4-oxadiazoles , a principle applicable to 1,2,3 variants with tailored starting materials.

Solvent-Free and Catalytic Methods

Grinding techniques and catalytic systems minimize solvent use and enhance atom economy. Kumar and Makrandi synthesized 1,3,4-oxadiazoles by grinding hydrazides with aryl aldehydes and molecular iodine, achieving completion in 5–10 minutes . Similarly, cesium tungstophosphoric acid (CsPW) catalyzed 1,3,4-oxadiazole formation in water , showcasing a reusable, eco-friendly catalyst. For 1,2,3-oxadiazoles, analogous grinding of hydrazine derivatives with ketones or aldehydes in the presence of iodine or Brønsted acids could induce cyclization, though experimental validation is required.

Photoredox and Visible-Light-Mediated Synthesis

Visible-light catalysis offers a sustainable route for oxidative cyclization. Yadav and Yadav synthesized 1,3,4-oxadiazoles via eosin Y-catalyzed reactions under aerobic conditions . This method leverages singlet oxygen generation to dehydrogenate intermediates, a mechanism potentially applicable to 1,2,3-oxadiazoles if suitable diradical precursors are identified.

Properties

CAS No. |

11120-54-0 |

|---|---|

Molecular Formula |

C2H2N2O |

Molecular Weight |

70.05 g/mol |

IUPAC Name |

oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-2-5-4-3-1/h1-2H |

InChI Key |

WCPAKWJPBJAGKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=N1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.